molecular formula C24H22N2O3S B2432338 3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine CAS No. 899760-01-1

3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine

Cat. No.: B2432338
CAS No.: 899760-01-1
M. Wt: 418.51
InChI Key: PYKGZWZYHPSLTH-UHFFFAOYSA-N
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Description

“3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine” is a complex organic compound. It contains a benzenesulfonyl group, a benzyl group, and a quinolin-4-amine group with an ethoxy substituent at the 6-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are typically prepared from benzenesulfonyl chloride, which reacts with compounds containing reactive N-H and O-H bonds . The synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller synthesis, or Combes quinoline synthesis .


Chemical Reactions Analysis

Benzenesulfonyl chloride, a potential precursor, reacts with compounds containing reactive N-H and O-H bonds . It is used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Scientific Research Applications

Selective Functionalization of Saturated C-H Bonds with Metalloporphyrin Catalysts

Metalloporphyrin catalysts have demonstrated significant potential in the selective functionalization of saturated C-H bonds, a process pivotal in medicinal chemistry for the modification and synthesis of complex molecules. Che et al. (2011) highlight the utility of metalloporphyrin-catalyzed reactions, including hydroxylation, amination, and carbenoid insertion, as methods for C-O, C-N, and C-C bond formation. This research underscores the potential for using similar catalytic processes to modify compounds like 3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine, thereby enhancing their pharmacological properties or creating new derivatives with significant biological activities (Che et al., 2011).

BODIPY Platform for Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, known for their applications in sensors, organic thin-film transistors, and photovoltaics, also hold promise for use in organic light-emitting diodes (OLEDs). Squeo and Pasini (2020) discuss the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices, demonstrating the versatility of these materials in optoelectronics. The ability to tune these compounds for specific electronic and optical properties suggests that similar strategies could be applied to this compound derivatives, potentially opening new avenues in materials science (Squeo & Pasini, 2020).

Heterocyclic Compounds with Anticancer Potential

Verma, Sinha, and Bansal (2019) review the biological significance of heterocyclic compounds bearing the triazine scaffold, a structure related to the quinoline core of this compound. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This review underscores the importance of heterocyclic compounds in the development of new therapeutic agents, suggesting that further exploration of this compound and its derivatives could yield novel treatments for various diseases (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

While specific safety and hazard information for “3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine” is not available, benzenesulfonyl chloride, a potential precursor, is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-29-19-13-14-22-21(15-19)24(26-16-18-9-5-3-6-10-18)23(17-25-22)30(27,28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKGZWZYHPSLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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